5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide -

5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide

Catalog Number: EVT-4818235
CAS Number:
Molecular Formula: C13H8BrClN2O4
Molecular Weight: 371.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

  • Compound Description: This compound (labeled 2a in the study) is a Schiff base synthesized from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and 2-hydroxy-3-methoxybenzaldehyde. Its crystal structure was characterized by X-ray crystallographic analysis and found to be stabilized by intramolecular hydrogen bonds [].

2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide

  • Compound Description: This thiophene derivative was synthesized and pharmacologically evaluated for anti-inflammatory activity in rats []. Results demonstrated significant inhibition of inflammation in both acute and chronic models, comparable to the standard drug indomethacin [].

5-Bromo-2-hydroxy-3-(1-propionyl)benzoic acid methyl ester

  • Compound Description: This compound was synthesized from salicylic acid as a starting material, using a multi-step process involving esterification and C-acylation reactions [].

N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate

  • Compound Description: This compound's crystal structure was determined by X-ray analysis. It crystallizes in the triclinic space group P1̄ [].

N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide dihydrate

  • Compound Description: This compound's crystal structure was determined by X-ray analysis. It crystallizes in the monoclinic space group P21/c [].

(E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate

  • Compound Description: This Schiff base compound was analyzed for its crystal structure. It exhibits intramolecular O—H⋯N and O—H⋯O hydrogen bonds [].

N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide monohydrate

  • Compound Description: The crystal structure of this compound was determined by X-ray analysis. It crystallizes in the monoclinic space group P21/n [].
  • Compound Description: These derivatives were synthesized from HACC through ion exchange reactions, yielding compounds with improved antibacterial, antifungal, and radical scavenging activities []. Two notable examples are:

    N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]benzohydrazide monohydrate

    • Compound Description: This compound was synthesized and characterized by X-ray crystallography. It exists in an E conformation with respect to the azomethane C=N double bond [].

    3-Bromo-N′-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide monohydrate

    • Compound Description: This compound was obtained from a condensation reaction between 3-bromobenzohydrazide and 3,5-diiodosalicylaldehyde. It exhibits an E configuration with respect to the C=N bond and features intra- and intermolecular hydrogen bonds [].

    N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrate

    • Compound Description: This compound's crystal structure was determined by X-ray analysis. It exists in an E conformation about the C=N bond and exhibits an intramolecular O—H⋯N hydrogen bond [].

    (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-cyclohexylhydrazinecarbothioamide

    • Compound Description: The crystal structure of this compound reveals a thioamide form with an E,E conformation regarding the azomethine and hydrazinic bonds, respectively. It forms centrosymmetric dimers in the crystal lattice due to hydrogen bonding [].

    N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

    • Compound Description: This compound was synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with isonicotinohydrazide in methanol []. It features a trans configuration regarding the C=N bond and participates in intermolecular N—H⋯N hydrogen bonding within its crystal structure [].

    (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide

    • Compound Description: This compound exhibits an E,E conformation in its thioamide form and shows a significant twist between its two aromatic rings [].

    (S)‐2‐(1‐Benzyl‐5‐bromo‐1H‐indol‐3‐yl)‐2‐hydroxy‐N‐methylacetamide

    • Compound Description: This chiral indole derivative exhibits both intra- and intermolecular hydrogen-bonding interactions in its crystal structure [].

    N,N′-Bis(5-bromo-2-hydroxy-benzylidene)ethylenediamine

    • Compound Description: This Schiff base ligand was synthesized and its crystal structure was investigated by X-ray analysis and PM3 methods [].

    (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide

    • Compound Description: This compound's crystal structure contains three independent molecules, each showing a trans configuration with respect to the methylidene units [].

    5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides

    • Compound Description: This series of compounds was investigated for their inhibitory activity on photosynthetic electron transport (PET) []. Their efficiency was linked to lipophilicity and the electronic properties of the substituent on the N-phenyl ring [].
    • Compound Description: These three pyrazoline derivatives were studied for their ability to form metal complexes with Co(II), Ni(II), and Cu(II) ions []. The study focused on determining the stability constants of the formed complexes [].
    • Compound Description: This complex was synthesized from VO(acac)2 and 4-bromo-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and characterized by X-ray crystallography []. The complex exhibits insulin-like activity by stimulating glucose uptake [].

    rac-5-Bromo-N-benzylisatincreatinine Ethanol Monosolvate

    • Compound Description: This compound, systematically named rac-1-benzyl-5-bromo-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)-2,3-dihydro-1H-indol-2-one ethanol monosolvate, crystallized as a racemate []. Its crystal structure reveals two-dimensional pleated-sheet networks formed through various hydrogen bonds [].
    • Compound Description: This organotin compound features a distorted trigonal-bipyramidal coordination around the Sn(IV) atom and is stabilized by an intramolecular O—H⋯N hydrogen bond [].

    {N \'-[1-(5-Bromo-2-oxidophenyl-κ O)ethylidene]-3-hydroxy-2-naphthohydrazidato-κ N-2\',O}dibutyltin(IV)

    • Compound Description: This organotin compound exhibits a distorted cis-C2NO2Sn trigonal-bipyramidal coordination geometry around the Sn(IV) center and possesses disordered butyl chains and a naphthyloxy group [].

    7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

    • Compound Description: This compound (labeled compound II in the study) is a metabolite of the new benzodiazepine drug 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (compound I) found in rat urine [].

    (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) and related compounds (7-14)

    These compounds were synthesized and evaluated for their antipsychotic properties as potential dopamine D-2 antagonists []. Several structural modifications were explored, including variations in the stereochemistry, the presence and position of methoxy and hydroxy groups, and the nature of the aromatic ring.

    • Compound Description: (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) exhibited high potency and selectivity for dopamine D-2 receptors, comparable to its salicylamide analogue [].
    • Relevance: This series provides valuable insight into the structure-activity relationship of compounds possessing a 5-bromo benzamide core similar to 5-Bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide. The study highlights the influence of substituents on the aromatic ring and the importance of the (S) configuration for optimal activity. Specifically:
      • Compound 7: The R enantiomer of 6, showing significantly reduced activity, highlighting the importance of stereochemistry [].
      • Compound 8: Replacing the 2-methoxy group in 6 with a hydroxy group leads to a decrease in potency, demonstrating the influence of substituent effects [].
      • Compound 9: Removing the bromine atom in 6 resulted in a decrease in activity, indicating the significance of the halogen substituent [].
      • Compound 10: Removing one methoxy group in 6 led to a decrease in potency, suggesting the importance of both methoxy groups [].
      • Compound 11: Shifting the methoxy groups to the 2,4-positions in 6 resulted in a loss of activity, highlighting the importance of the 2,3-dimethoxy substitution pattern [].
      • Compound 12: The 2-hydroxy-3-methoxybenzamide analogue of 6, which also displayed high potency, suggesting that an intramolecular hydrogen bond involving the 2-hydroxy group might be important for activity [].
      • Compounds 13 & 14: The 1,4-benzodioxane and 2,3-dihydrobenzofuran analogues of 12, respectively, exploring bioisosteric replacements of the catechol moiety. These compounds were included to investigate the influence of conformational rigidity on activity [].

    (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone

    • Compound Description: This compound's crystal structure was determined by X-ray analysis. It crystallizes in the monoclinic space group P21/n [].

    Bis[μ-N′-(5-bromo-3-methoxy-2-oxidobenzylidene)-2-hydroxybenzohydrazidato]bis[(N,N-dimethylformamide)copper(II)]

    • Compound Description: This binuclear copper(II) complex was obtained by reacting N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide with copper nitrate in dimethylformamide in the presence of sodium hydroxide []. The Cu(II) centers adopt a distorted square-pyramidal coordination geometry [].

    N-(2-Chlorophenyl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

    • Compound Description: This compound's crystal structure was analyzed, revealing two independent molecules in the asymmetric unit, both adopting a half-chair conformation [].

    erythro-1-(2-hydroxy-3-nonyl)azole derivatives

    • Compound Description: These derivatives were synthesized as potential adenosine deaminase (ADA) inhibitors, inspired by the known inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) [].

    2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1λ6,2-benzothiazine-1,1-dione

    • Compound Description: The crystal structure of this benzothiazine derivative shows a half-chair conformation for the heterocyclic ring, with specific dihedral angles between the aromatic rings [].

    1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1λ6,2-benzothiazin-2-yl]ethanone

    • Compound Description: The crystal structure of this benzothiazine derivative reveals a half-chair conformation for the heterocyclic ring and a near-parallel arrangement of the chlorophenyl and methoxybenzoyl rings [].

    5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde

    • Compound Description: This compound was synthesized from 2-(tert-butyl)phenol through a formylation reaction followed by bromination [].
    • Compound Description: This salt was crystallized and its structure determined by X-ray crystallography. The structure reveals a three-dimensional network of hydrogen bonds between the phosphorinane anions, ephedrine cations, and water molecules [].

    N,N′-Bis(2-hydroxy-5-bromo-benzyl)-1,2-diaminopropane (HBDAP)

    • Compound Description: This compound was synthesized and utilized as a reagent for the preconcentration of heavy metal ions from wastewater samples [, ]. It demonstrated high efficiency in extracting metal ions, which could be subsequently stripped and analyzed [, ].

    (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

    • Compound Description: This oxime derivative was synthesized as an intermediate for developing new imidazole-containing antifungal agents. Its (E)-configuration was confirmed by X-ray crystallography [].

    (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide Methanol Solvate

    • Compound Description: This compound's crystal structure was determined, revealing the formation of a two-dimensional network through O—H⋯O and N—H⋯O hydrogen bonds [].

    N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide

    • Compound Description: This compound was synthesized and its crystal structure was determined by X-ray diffractometry. The structure reveals that the carbonyl and thiocarbonyl groups point in opposite directions [].

    2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol

    • Compound Description: This Schiff base compound, synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine, exhibits an E configuration and forms zigzag chains in its crystal structure due to intermolecular C—H⋯O hydrogen bonds [].
    • Compound Description: These racemic compounds are halogen-substituted derivatives of 3-hydroxy-3-phenylpropionic acid. Their crystal structures were analyzed to understand the factors influencing conglomerate versus racemic compound formation [].

    6-(4-bromo-2-chlorophenyl)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-3H-benzimidazole-5-carboxamide tosylate salt

    • Compound Description: This compound is a MEK inhibitor with potential applications in cancer treatment. The patent describes its tosylate salt, including crystalline and amorphous forms, and their preparation methods [].

    7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-1,4-benzodiazepin-2-one ethanol adduct

    • Compound Description: This compound is an antianxiety agent whose crystal and molecular structure, including its ethanol adduct, has been determined [].

    Properties

    Product Name

    5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide

    IUPAC Name

    5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide

    Molecular Formula

    C13H8BrClN2O4

    Molecular Weight

    371.57 g/mol

    InChI

    InChI=1S/C13H8BrClN2O4/c14-7-5-8(12(18)11(6-7)17(20)21)13(19)16-10-4-2-1-3-9(10)15/h1-6,18H,(H,16,19)

    InChI Key

    ZYRAIVMXFXGTBJ-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)Cl

    Canonical SMILES

    C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.